2-{[(4-Ethylphenyl)amino]methyl}phenol
Description
Significance of the 2-Aminomethylphenol Structural Motif in Organic Chemistry
The 2-aminomethylphenol structural motif is a core component of many phenolic Mannich bases and is recognized for its versatile chemical properties and biological relevance. This structural unit, characterized by an aminomethyl group ortho to a phenolic hydroxyl group, serves as a valuable building block in organic synthesis. medchemexpress.com
The presence of both a hydroxyl and an amino group in close proximity allows for intramolecular hydrogen bonding, which influences the molecule's conformation and reactivity. This arrangement is also crucial for the formation of stable metal complexes, making these compounds useful as ligands in coordination chemistry. The motif is a key feature in compounds investigated for their antioxidant properties, as they can act as scavengers of free radicals. medchemexpress.com Furthermore, derivatives of 2-aminomethylphenol have been explored for their potential in materials science and as precursors for more complex molecular architectures.
Overview of Research Trajectories for Arylaminoalkylphenols
Arylaminoalkylphenols, the class of compounds to which 2-{[(4-Ethylphenyl)amino]methyl}phenol belongs, are a focal point of extensive research due to their broad spectrum of potential applications. The research trajectories for these compounds are multifaceted, spanning medicinal chemistry, catalysis, and materials science.
In the realm of medicinal chemistry, research has been directed towards synthesizing novel arylaminoalkylphenol derivatives and evaluating their biological activities. Studies have explored their potential as enzyme inhibitors, with some compounds showing significant inhibitory effects against enzymes like carbonic anhydrase. nih.govtandfonline.com The antioxidant capabilities of these molecules are also a significant area of investigation, with studies focusing on their ability to mitigate oxidative stress. rasayanjournal.co.in
In catalysis, the ability of arylaminoalkylphenols to form stable complexes with various metal ions has driven research into their use as ligands in catalytic processes. These complexes have been investigated for their efficacy in a range of organic transformations.
The synthesis of new arylaminoalkylphenols remains a vibrant area of research, with efforts focused on developing more efficient and environmentally friendly synthetic methods. researchgate.net The characterization of these novel compounds using various spectroscopic and analytical techniques is crucial for understanding their structure-activity relationships.
Table 1: Physicochemical Properties of Related Aminomethylphenols
| Property | 2-(Aminomethyl)phenol |
|---|---|
| Molecular Formula | C7H9NO |
| Molecular Weight | 123.15 g/mol echemi.comscbt.com |
| Melting Point | 129 °C echemi.com |
| Boiling Point | 245 °C at 760 mmHg echemi.com |
| CAS Number | 932-30-9 scbt.com |
This table presents data for the parent compound 2-(Aminomethyl)phenol to provide context for the properties of its derivatives.
Table 2: Research Highlights of Arylaminoalkylphenol Derivatives
| Research Area | Key Findings |
|---|---|
| Enzyme Inhibition | Certain phenolic Mannich bases exhibit potent inhibitory activity against human carbonic anhydrase isozymes I and II. nih.govtandfonline.com |
| Antioxidant Activity | Mannich bases derived from phenolic compounds have demonstrated significant free-radical scavenging capabilities. rasayanjournal.co.in |
| Synthesis | New methods for the synthesis of arylaminoalkylphenols are being developed to improve yields and reduce environmental impact. researchgate.net |
| Cytotoxic Activity | Some phenolic Mannich bases have been investigated for their potential as cytotoxic agents against cancer cell lines. nih.gov |
This table summarizes key research findings for the broader class of arylaminoalkylphenols.
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-ethylanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-12-7-9-14(10-8-12)16-11-13-5-3-4-6-15(13)17/h3-10,16-17H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGRIRIWUJHVMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399301 | |
| Record name | 2-{[(4-ethylphenyl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90383-16-7 | |
| Record name | 2-{[(4-ethylphenyl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-(4-ETHYLANILINO)-O-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis of 2-{[(4-Ethylphenyl)amino]methyl}phenol
The primary route for the synthesis of this compound is through a three-component reaction known as the Mannich reaction. This reaction is a cornerstone of organic chemistry for the aminoalkylation of acidic protons located on carbon atoms.
The direct synthesis of this compound is achieved via an aminomethylation reaction, a specific type of Mannich reaction. This process involves the condensation of three key components: a compound with an active hydrogen atom (phenol), an aldehyde (formaldehyde), and a primary or secondary amine (4-ethylaniline). Phenols are highly investigated substrates in the Mannich reaction due to the electron-rich nature of the aromatic ring, which facilitates electrophilic substitution. bch.roresearchgate.net The reaction typically proceeds by stirring the three components in a suitable solvent, such as ethanol (B145695), at room temperature for an extended period, which can last for several days to ensure good yields. bch.roresearchgate.net The product, a phenolic Mannich base, contains both a phenolic hydroxyl group and an amine functional group. tandfonline.com
The Mannich reaction is a versatile three-component organic reaction that results in the formation of a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org The mechanism for phenolic substrates begins with the formation of an iminium ion from the reaction between the amine (4-ethylaniline) and formaldehyde. wikipedia.orgnih.gov This iminium ion is a potent electrophile.
The phenol (B47542), existing in equilibrium with its more reactive phenoxide form, then acts as a nucleophile. The electron-rich aromatic ring of the phenol attacks the electrophilic carbon of the iminium ion. researchgate.net This electrophilic aromatic substitution reaction typically occurs at the ortho or para position relative to the hydroxyl group, as these positions are activated by the -OH group. In the case of phenol itself, the substitution leading to this compound occurs at the ortho position. The Mannich reaction is an important step in the synthesis of numerous natural products and drugs. nih.gov
Table 1: Overview of Mannich Reaction for Phenolic Compounds
| Reactant 1 (Active H) | Reactant 2 (Amine) | Reactant 3 (Aldehyde) | Typical Solvent | Product Type |
| Phenol | 4-Ethylaniline | Formaldehyde | Ethanol | ortho-Aminomethylated Phenol |
| 3,4-Dimethylphenol | Various Amines | Formaldehyde | Not Specified | ortho-Aminomethylated Phenol tandfonline.com |
| 2-Chloro-4-phenylphenol | Secondary Amines | Formaldehyde | Ethanol | ortho-Aminomethylated Phenol bch.ro |
| 8-Hydroxyquinoline | Primary/Secondary Amines | Formaldehyde | Ethanol, Benzene | Aminomethylated Quinolinol nih.gov |
Derivatization Strategies and Functional Group Interconversions
While this compound is a stable Mannich base, the broader class of iminophenol compounds, which are structurally related, are commonly synthesized and explored. These related compounds are a type of Schiff base.
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group) and are typically formed through the condensation of a primary amine with an aldehyde or ketone. researchgate.netnih.gov The specific compound this compound is a secondary amine and thus does not readily form a Schiff base via this standard pathway. However, structurally analogous iminophenol Schiff bases can be synthesized from corresponding aldehyde and amine precursors, such as the reaction between salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and an aniline (B41778) derivative like p-toluidine (B81030) or 4-ethylaniline. researchgate.netnih.gov These compounds are noted for their applications as chelating ligands and their biological significance. researchgate.net
The synthesis of iminophenols is a straightforward condensation reaction. nih.gov Typically, equimolar amounts of a substituted salicylaldehyde and a primary aromatic amine are dissolved in a solvent, such as ethanol or dimethylformamide (DMF), and heated under reflux for several hours. researchgate.netnih.govrsc.org For instance, the synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol involves adding salicylaldehyde dropwise to p-toluidine in DMF, followed by heating the mixture. researchgate.netresearchgate.net Upon cooling, the Schiff base product often crystallizes from the solution and can be isolated by filtration. researchgate.netpramanaresearch.org The formation of the imine (C=N) bond is confirmed through spectroscopic methods. nih.gov
In recent years, green chemistry principles have been applied to the synthesis of Schiff bases to reduce the use of hazardous solvents, shorten reaction times, and improve yields. researchgate.net These eco-friendly methods stand in contrast to conventional techniques that often require prolonged heating in organic solvents. semanticscholar.org
Several green synthetic methods have proven effective:
Microwave Irradiation: This technique significantly reduces reaction times from hours to minutes and often improves product yields compared to conventional heating. semanticscholar.orgworldwidejournals.com Reactions can be performed in solvents like ethanol or even under solvent-free conditions. worldwidejournals.comresearchgate.net
Ultrasonic Irradiation: Sonication provides an efficient and environmentally friendly method for Schiff base synthesis, often achieving high yields in an aqueous medium without the need for a catalyst. worldwidejournals.com
Solvent-Free Grinding: Reactants can be ground together in a mortar and pestle at room temperature, sometimes with a catalytic amount of a natural acid like lemon juice. pramanaresearch.orgworldwidejournals.com This method is simple, clean, and produces high yields of the desired product. worldwidejournals.com
Table 2: Comparison of Synthetic Methods for Schiff Base Formation
| Method | Typical Reaction Time | Solvent | Yield | Key Advantages | Source(s) |
| Conventional Heating | 4-8 hours | Ethanol, DMF | 56-84% | Well-established procedure | semanticscholar.orgresearchgate.net |
| Microwave Irradiation | 2-9 minutes | Ethanol / Solvent-free | 77-98% | Rapid reaction, high yields, energy efficient | semanticscholar.orgworldwidejournals.comresearchgate.net |
| Ultrasonic Irradiation | ~15 minutes | Water | ~92% | Eco-friendly (aqueous medium), no catalyst needed | worldwidejournals.com |
| Grinding (Solvent-Free) | 10-15 minutes | None | 70-95% | Simple, avoids organic solvents, high yields | researchgate.networldwidejournals.com |
Reduction Reactions for Amine Generation
The most common and direct route to synthesize this compound involves a two-step, one-pot reductive amination process. This method is widely employed for the preparation of secondary amines from primary amines and carbonyl compounds. organic-chemistry.org
The synthesis commences with the condensation reaction between salicylaldehyde and 4-ethylaniline. This reaction forms an intermediate Schiff base, specifically an N-(4-ethylphenyl)salicylaldimine. The formation of the imine is typically carried out in a suitable solvent, such as ethanol or methanol. organic-chemistry.org
The reaction can be summarized as follows:
Imine Formation: Salicylaldehyde + 4-Ethylaniline → N-(4-ethylphenyl)salicylaldimine + H₂O
Imine Reduction: N-(4-ethylphenyl)salicylaldimine + [H] → this compound
A variety of reducing agents can be employed for the reduction of the imine intermediate, each with its own advantages and limitations.
| Reducing Agent | Typical Conditions | Notes |
| Sodium borohydride (B1222165) (NaBH₄) | Methanol or Ethanol, Room Temperature | Mild, selective, and widely used for reductive aminations. researchgate.net |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF | A more powerful reducing agent, but less selective and requires stricter anhydrous conditions. |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Pressurized hydrogen gas, metal catalyst | Effective but requires specialized equipment for handling hydrogen gas. |
Nucleophilic Substitution Reactions
The structure of this compound presents several possibilities for nucleophilic substitution reactions, although specific literature on this compound is limited. The primary sites for such reactions are the benzylic carbon and, under certain conditions, the aromatic rings or the hydroxyl and amino groups after conversion to better leaving groups.
The hydroxyl group of the phenol is generally a poor leaving group (OH⁻). libretexts.org For a nucleophilic substitution to occur at the phenolic carbon, the hydroxyl group must first be converted into a better leaving group, for example, by derivatization to a sulfonate ester (e.g., tosylate or mesylate). libretexts.org However, nucleophilic aromatic substitution on the phenolic ring is generally difficult and requires harsh conditions or the presence of strong electron-withdrawing groups on the ring, which are absent in this molecule.
The benzylic carbon, being adjacent to both an aromatic ring and a nitrogen atom, could potentially undergo nucleophilic substitution. However, the amino group itself is not a good leaving group. Protonation of the amine would make it a better leaving group (as an ammonium (B1175870) salt), but this would also protonate the nucleophile if it is basic. The direct displacement of the amino group is therefore challenging.
More plausible are reactions involving the cleavage of the C-N bond under specific conditions. For instance, electrochemical methods have been shown to achieve the cleavage of benzylic C-N bonds in related compounds. nih.gov
| Potential Nucleophilic Substitution Site | Leaving Group | Plausibility and Conditions |
| Phenolic Carbon | -OH (poor) | Requires conversion to a better leaving group (e.g., -OTs, -OMs). Nucleophilic aromatic substitution is generally disfavored. |
| Benzylic Carbon | -NH(4-ethylphenyl) (poor) | Direct displacement is unlikely. C-N bond cleavage may be possible under specific oxidative or electrochemical conditions. nih.gov |
Oxidation Reactions of Phenolic and Amine Moieties
The phenolic and secondary amine moieties in this compound are susceptible to oxidation, and the outcome of the reaction is highly dependent on the oxidizing agent and reaction conditions.
The phenolic hydroxyl group makes the aromatic ring electron-rich and thus prone to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the degradation of the aromatic ring. nih.gov Milder oxidation may lead to the formation of quinone-type structures. The presence of the aminomethyl substituent ortho to the hydroxyl group could lead to the formation of ortho-quinone methides.
The secondary amine can also be oxidized. Depending on the oxidant, this could lead to the formation of various products, including nitrones or, with cleavage of the benzylic C-H bond, an imine. The benzylic position is also a potential site for oxidation, particularly with reagents known to oxidize benzylic C-H bonds, such as potassium permanganate. nih.gov This could lead to the formation of a benzaldehyde (B42025) derivative after cleavage of the C-N bond.
| Oxidizing Agent | Potential Product(s) | Notes |
| Potassium permanganate (KMnO₄) | Ring cleavage products, benzaldehyde derivatives | Strong oxidant, can lead to extensive degradation. nih.gov |
| Chromic acid (H₂CrO₄) | Quinone-type structures | Common reagent for the oxidation of phenols. |
| Air/O₂ (autoxidation) | Polymeric materials | Phenols, especially in the presence of a base, can be susceptible to air oxidation, often leading to complex colored mixtures. |
Electrophilic Aromatic Substitution Reactions
The phenolic ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the hydroxyl group. The hydroxyl group is a powerful ortho-, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the hydroxyl group. tutorsglobe.com
In this compound, the positions ortho and para to the hydroxyl group are positions 4, 6, and the carbon bearing the aminomethyl group. Since position 2 is already substituted, electrophilic attack will be directed to positions 4 and 6. The aminomethyl group at position 2 may exert some steric hindrance, potentially influencing the regioselectivity between the 4- and 6-positions.
A common example of an electrophilic aromatic substitution reaction is bromination. Due to the high activation of the phenolic ring, bromination of phenols often proceeds readily without the need for a Lewis acid catalyst. tutorsglobe.com Reaction with bromine water can lead to polybromination. libretexts.org To achieve selective monobromination, milder brominating agents or controlled reaction conditions are typically employed. researchgate.net
| Electrophile | Expected Product(s) | Conditions |
| Br₂ | 4-bromo- and/or 6-bromo-2-{[(4-ethylphenyl)amino]methyl}phenol | Milder conditions (e.g., Br₂ in CCl₄) for monobromination. Bromine water may lead to di- or tri-brominated products. libretexts.orgresearchgate.net |
| HNO₃ | 4-nitro- and/or 6-nitro-2-{[(4-ethylphenyl)amino]methyl}phenol | Dilute nitric acid is typically used for nitration of phenols to avoid oxidation. |
| H₂SO₄ | 4-hydroxy-3-{[(4-ethylphenyl)amino]methyl}benzenesulfonic acid and/or 2-hydroxy-5-{[(4-ethylphenyl)amino]methyl}benzenesulfonic acid | Fuming sulfuric acid for sulfonation. |
Catalytic Approaches in Synthetic Protocols for Related Compounds
Catalytic methods offer efficient and atom-economical routes for the synthesis of N-aryl-2-aminophenol derivatives. One prominent approach is the catalytic dehydrogenative coupling of phenols and amines. These reactions involve the formation of a C-N or C-C bond with the concomitant loss of hydrogen, often using a metal catalyst and an oxidant.
For instance, copper-catalyzed cross-dehydrogenative ortho-aminomethylation of phenols with aniline derivatives has been reported. nih.gov This method allows for the direct formation of a C(sp²)-C(sp³) bond between the ortho position of a phenol and the methyl group of a substituted N-methylaniline, which is structurally related to the target molecule.
Another approach is the rhodium-catalyzed amination of phenols with amines, which provides a direct and redox-neutral pathway to anilines with water as the sole byproduct. This method relies on the tautomerization of the phenol to a ketone, facilitated by the rhodium catalyst, followed by dehydrative condensation with an amine. nih.gov
Furthermore, catalytic oxidative coupling of phenols with various partners, including other phenols or amines, can lead to a diverse range of complex molecules. These reactions are often mediated by transition metal catalysts and can be controlled to achieve selective cross-coupling over homocoupling.
| Catalytic Method | Description | Catalyst/Reagents |
| Cross-Dehydrogenative Coupling | Direct C-C or C-N bond formation between two C-H bonds. | Copper, Rhodium, or other transition metals, often with an oxidant. nih.gov |
| Catalytic Amination of Phenols | Direct replacement of the phenolic hydroxyl group with an amino group. | Rhodium catalysts. nih.gov |
| Oxidative Coupling | Coupling of phenols with other molecules (phenols, amines, etc.) via oxidation. | Various transition metal catalysts. |
In-Depth Analysis of this compound Reveals Data Scarcity
A comprehensive review of available scientific literature and chemical databases indicates a significant lack of published experimental data for the chemical compound this compound. Despite extensive searches for advanced spectroscopic and crystallographic information, specific research findings detailing its molecular structure and properties remain elusive in the public domain.
This report aimed to construct a detailed scientific article based on a provided outline, focusing exclusively on the molecular structure and advanced spectroscopic characterization of this compound. However, the foundational experimental data required to populate the specified sections and subsections could not be located.
Searches were conducted to find information on the compound's characterization through various advanced techniques, as outlined in the requested article structure. These included:
Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific ¹H NMR or ¹³C NMR spectral data, including chemical shifts and coupling constants for this compound, were found.
Fourier Transform Infrared (FTIR) Spectroscopy: Detailed FTIR spectra or tables of vibrational frequencies for the functional groups of this specific compound are not available in the searched resources.
Mass Spectrometry: Information regarding the molecular ion peak and fragmentation pattern of this compound is not documented in the accessible literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy: There are no available UV-Vis spectra or data on the electronic absorption maxima for this compound.
Diffuse Reflectance Spectroscopy: No solid-state characterization data using this technique for the target molecule could be retrieved.
Crystallographic Analysis: No published crystal structure data, including unit cell dimensions, bond lengths, bond angles, or conformational studies for this compound, were discovered.
While information exists for structurally related compounds, such as Schiff bases (imines) derived from similar precursors or other substituted phenols, the strict adherence to the subject compound, this compound, precludes the inclusion of such data. The synthesis of this secondary amine is plausible, but without published reports of its isolation and characterization, a scientifically accurate article detailing its specific properties cannot be generated.
Therefore, the following sections of the proposed article remain unwritten due to the absence of requisite data:
Molecular Structure and Advanced Spectroscopic Characterization 3.1. Advanced Spectroscopic Characterization Techniques 3.1.1. Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) in Structural Elucidation 3.1.2. Fourier Transform Infrared (FTIR) Spectroscopy in Functional Group Analysis 3.1.3. Mass Spectrometry for Molecular Ion Identification 3.1.4. Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Investigations 3.1.5. Diffuse Reflectance Spectroscopy for Solid-State Characterization 3.2. Crystallographic Analysis and Conformational Studies
Molecular Structure and Advanced Spectroscopic Characterization
Crystallographic Analysis and Conformational Studies
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and torsion angles that define the molecule's conformation.
As of this review, a complete single-crystal X-ray diffraction study for 2-{[(4-Ethylphenyl)amino]methyl}phenol has not been reported in publicly accessible crystallographic databases. However, analysis of closely related structures, such as 2-[(4-Chlorophenyl)aminomethyl]phenol, allows for a scientifically grounded prediction of its likely solid-state geometry. It is anticipated that the molecule is not planar. The rotational freedom around the C-C and C-N single bonds of the central aminomethyl bridge allows the two aromatic rings—the phenol (B47542) and the 4-ethylphenyl moieties—to adopt a twisted orientation relative to each other. This twisting minimizes steric hindrance between the rings, resulting in a significant dihedral angle. The geometry of the nitrogen atom in such Mannich bases is expected to be trigonal pyramidal.
Table 1: Illustrative Crystallographic Parameters for this compound (Note: This table is illustrative, as experimental data is not currently available. It outlines the parameters that would be determined from a single-crystal X-ray analysis.)
| Parameter | Expected Data Type | Description |
| Crystal System | e.g., Monoclinic | The crystal system describing the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c | The specific symmetry group of the crystal. |
| a, b, c (Å) | Numerical | The dimensions of the unit cell. |
| α, β, γ (°) | Numerical | The angles of the unit cell. |
| Dihedral Angle (Ring-Ring) (°) | Numerical | The angle between the planes of the phenol and 4-ethylphenyl rings. |
| O-H Bond Length (Å) | Numerical | The distance between the oxygen and hydrogen of the hydroxyl group. |
| N-H Bond Length (Å) | Numerical | The distance between the nitrogen and hydrogen of the amine group. |
Analysis of Intramolecular Hydrogen Bonding Networks
The molecular structure of this compound contains both a hydrogen bond donor (the phenolic -OH group) and a hydrogen bond acceptor (the secondary amine nitrogen atom) in close proximity, making the formation of an intramolecular hydrogen bond highly probable.
This interaction, an O—H···N bond, would lead to the formation of a stable, six-membered pseudo-ring (specifically, an S(6) ring motif). Such intramolecular hydrogen bonds are a common and significant stabilizing feature in ortho-substituted phenolic compounds. The presence of this bond reduces the conformational flexibility of the molecule by locking the orientation of the hydroxyl group. Spectroscopic techniques like FTIR and NMR are typically used to confirm the presence and strength of such bonds, often indicated by a broadening and red-shifting of the O-H stretching frequency in the IR spectrum and a downfield chemical shift of the hydroxyl proton in the NMR spectrum.
Intermolecular Interactions and Crystal Packing Motifs
In the solid state, molecules of this compound will arrange into a stable, repeating three-dimensional lattice, a process governed by a variety of intermolecular forces. While specific packing motifs are unknown without experimental data, the functional groups present allow for predictable interactions.
The primary forces dictating the crystal packing are expected to be intermolecular hydrogen bonds. The phenolic hydroxyl group (-OH) and the secondary amine group (-NH) are both potent hydrogen bond donors. These groups can form strong intermolecular hydrogen bonds with the oxygen and nitrogen atoms on neighboring molecules, which act as acceptors. Analysis of the closely related 2-[(4-Chlorophenyl)aminomethyl]phenol reveals a crystal structure stabilized by a network of intermolecular O—H···N and N—H···O hydrogen bonds. These interactions link molecules into centrosymmetric dimers, forming distinct R(8) ring motifs. It is highly plausible that this compound would adopt a similar packing strategy, utilizing these strong, directional interactions to build its crystal lattice.
Tautomeric Equilibrium and Stability Investigations
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. For this compound, a Mannich base with a saturated aminomethyl linker, the potential for tautomerism is limited compared to related Schiff bases that exhibit pronounced phenol-imine ⇌ keto-amine tautomerism.
The most plausible, though likely minor, tautomeric equilibrium for this compound would involve the transfer of the acidic phenolic proton to the basic amine nitrogen. This would result in a zwitterionic tautomer, featuring a phenolate (B1203915) anion (O⁻) and a secondary ammonium (B1175870) cation (NH₂⁺).
Phenolic Form (Stable) ⇌ Zwitterionic Form (Less Stable)
In the solid state and in non-polar solvents, the neutral phenolic form is overwhelmingly favored and expected to be the exclusive species observed. The formation of the zwitterionic tautomer is generally energetically unfavorable but might be slightly stabilized in highly polar, protic solvents. There are currently no specific experimental or theoretical studies in the reviewed literature that investigate this tautomeric equilibrium for this compound, indicating that the phenolic form is considered the stable and dominant structure.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic and Molecular Structures
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. It is widely used to determine molecular geometries, orbital energies, and electron distribution, which collectively govern the chemical nature of a compound.
Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in 2-{[(4-Ethylphenyl)amino]methyl}phenol must be determined. This is achieved through geometry optimization, a computational process that seeks to find the minimum energy structure on the potential energy surface. For flexible molecules like the subject compound, which possesses several rotata
Prediction of Nonlinear Optical PropertiesThe prediction of nonlinear optical (NLO) properties for this compound has not been reported. Such studies would involve calculating molecular polarizabilities and hyperpolarizabilities to assess the material's potential for applications in photonics and optoelectronics.
While the broader fields of computational chemistry and theoretical analysis are robust, the specific application to this compound appears to be a novel area of investigation that has not yet been explored in published research. Future computational studies would be necessary to elucidate the detailed chemical physics of this compound.
No Published Research Found on the Coordination Chemistry of this compound
Following a comprehensive search of available scientific literature, no specific research articles or data could be found on the coordination chemistry of the compound this compound. The requested article, which was to be strictly focused on the synthesis, characterization, and spectroscopic analysis of metal complexes of this specific ligand, cannot be generated due to the absence of published research on this topic.
Searches for information on the design of this compound derivatives as ligands, their chelating abilities, and the synthesis of their transition metal or lanthanide(III) complexes did not yield any relevant results. Consequently, there is no available data on the spectroscopic analysis or the electronic and structural features of any metal chelates involving this particular compound.
While the broader classes of phenolic amines and iminophenols are known to form stable metal complexes, and research exists for structurally related but distinct compounds, the strict requirement to focus solely on this compound prevents the inclusion of such information. Introducing data from other molecules would fall outside the specified scope of the request.
Therefore, the generation of a scientifically accurate and informative article as per the provided detailed outline is not feasible at this time.
Coordination Chemistry and Metallosupramolecular Architectures
Electrical Conductivity Studies of Metal Complexes
For instance, studies on a series of metal complexes with the Schiff base (E)-4-methyl-2-((phenethylimino(phenyl)methyl)phenol show that their electrical conductivity increases with temperature, a characteristic of semiconducting materials. rasayanjournal.co.in The relationship between conductivity (σ) and temperature (T) typically follows the Arrhenius equation, σ = σ₀ exp(-Ea/kT), where Ea is the activation energy. The activation energies for these complexes were found to be in the range of 0.106–0.311 eV. rasayanjournal.co.in This suggests that metal complexes of 2-{[(4-Ethylphenyl)amino]methyl}phenol would also likely exhibit semiconducting properties, with the specific conductivity values and activation energies being dependent on the coordinated metal ion.
The general trend observed in related Schiff base complexes indicates that the electrical conductivity can be tuned by varying the central metal ion. rasayanjournal.co.inidosi.org This tunability is a key feature for the potential application of these materials in electronic devices.
Table 1: Electrical Conductivity Data for Analogous Schiff Base Metal Complexes
| Metal Ion | Temperature Range (K) | Activation Energy (eV) |
|---|---|---|
| Mn(II) | 303-393 | 0.106 - 0.311 (range for various metals) |
| Co(II) | 303-393 | 0.106 - 0.311 (range for various metals) |
| Ni(II) | 303-393 | 0.106 - 0.311 (range for various metals) |
| Cu(II) | 303-393 | 0.106 - 0.311 (range for various metals) |
| Zn(II) | 303-393 | 0.106 - 0.311 (range for various metals) |
| Cd(II) | 303-393 | 0.106 - 0.311 (range for various metals) |
Data is for complexes of (E)-4-methyl-2-((phenethylimino(phenyl)methyl)phenol and is presented as a range for the series of studied metals. rasayanjournal.co.in
Photoluminescent Properties of Coordination Polymers
The incorporation of ligands like this compound into coordination polymers can lead to materials with interesting photoluminescent properties. While direct data on polymers with this specific ligand is sparse, research on lanthanide(III) coordination polymers with a structurally related enaminone derivative, 2-{[(4-methylphenyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione, provides significant insights. rsc.org
These studies have shown that the ligand itself can be highly luminescent. rsc.org Upon coordination with lanthanide ions such as Europium(III) and Terbium(III), the characteristic sharp emission bands of the lanthanide ions are observed due to the "antenna effect," where the organic ligand absorbs light and efficiently transfers the energy to the metal center.
For a series of lanthanide coordination polymers with the aforementioned related ligand, the quantum yield of the free ligand was found to be 74%. rsc.org However, upon complexation, the quantum yield of the europium complex was 7.6%. rsc.org The luminescence lifetimes for the europium(III) and terbium(III) complexes were reported to be in the millisecond range, specifically 1.20 ms (B15284909) and 0.52 ms, respectively. rsc.org These long lifetimes are characteristic of lanthanide-based emitters.
The color purity of the emission is another critical parameter for potential applications in lighting and displays. For the europium(III) complex of the related ligand, a high color purity of 95.58% was achieved. rsc.org These findings suggest that coordination polymers of this compound with lanthanide ions could also exhibit significant photoluminescence, with the potential for high color purity and long emission lifetimes, making them promising candidates for optical materials.
Table 2: Photoluminescent Properties of an Analogous Lanthanide(III) Coordination Polymer
| Property | Ligand | Europium(III) Complex | Terbium(III) Complex |
|---|---|---|---|
| Quantum Yield | 74% | 7.6% | - |
| Luminescence Lifetime | 3.2 ns and 1.1 ns | 1.20 ms | 0.52 ms |
| Color Purity | - | 95.58% | - |
Data is for the ligand 2-{[(4-methylphenyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione and its complexes. rsc.org
Supramolecular Chemistry and Advanced Material Applications
Self-Assembly Mechanisms Driven by Intermolecular Interactions
The self-assembly of 2-{[(4-Ethylphenyl)amino]methyl}phenol into larger, well-defined supramolecular structures is primarily governed by a combination of powerful intermolecular forces. The architecture of the molecule, featuring both hydrogen bond donor and acceptor sites, as well as extensive aromatic systems, facilitates these interactions.
The key drivers for its self-assembly include:
Hydrogen Bonding: The phenolic hydroxyl (-OH) and the secondary amine (-NH-) groups are potent hydrogen bond donors.
Pi-Pi Stacking: The presence of both a phenol (B47542) ring and a 4-ethylphenyl ring allows for stacking interactions between electron-rich aromatic systems.
These non-covalent interactions work in concert, guiding the molecules to arrange themselves into ordered, three-dimensional networks, a foundational principle in crystal engineering. rsc.orgnih.gov
Hydrogen Bonding in Supramolecular Aggregates
Hydrogen bonding is a critical directional force in the formation of supramolecular aggregates from this compound. The molecule possesses distinct donor and acceptor sites that can lead to a variety of structural motifs.
Potential Hydrogen Bonding Interactions:
| Donor Group | Acceptor Atom | Resulting Motif |
|---|---|---|
| Phenolic -OH | Amine Nitrogen (N) | Intramolecular or intermolecular chains |
| Phenolic -OH | Phenolic Oxygen (O) | Dimeric or catemeric chains |
| Amine -NH- | Phenolic Oxygen (O) | Intermolecular chains or layers |
The interplay between these interactions dictates the final supramolecular architecture. For instance, strong O-H···N or O-H···O bonds can assemble molecules into one-dimensional chains or cyclic dimers. nih.gov These primary structures can then be further organized into more complex two- or three-dimensional networks through weaker N-H···O interactions. researchgate.net The formation of such extensive hydrogen-bonded networks is a key aspect of creating robust supramolecular materials. nih.gov
Pi-Pi Stacking and Aromatic Interactions in Crystal Engineering
The aromatic rings of this compound are fundamental to its solid-state structure, providing stability through pi-pi stacking interactions. In crystal engineering, such interactions are used to control the alignment and packing of molecules. rsc.orgnih.gov The phenol and 4-ethylphenyl rings can interact with adjacent molecules in several geometries, including face-to-face and offset (or slipped-stack) arrangements.
These aromatic interactions, often occurring at inter-centroid distances of approximately 3.8 Å, work in conjunction with hydrogen bonds to build the crystal lattice. whittier.edu The balance between the directional, strong hydrogen bonds and the less directional, weaker pi-pi stacking forces is crucial in determining the final crystal packing and, consequently, the material's properties. scirp.org
Applications in the Design of Novel Materials
The specific molecular structure of this compound makes it a valuable building block, or synthon, for designing new functional materials.
Precursors for Liquid Crystals
While this specific molecule may not be a liquid crystal itself, its structural components are relevant to the design of liquid crystal precursors. Liquid crystals typically require a rigid core and flexible terminal groups. The linked aromatic rings in this compound provide a degree of rigidity, while the ethyl group on one of the rings serves as a flexible tail. By chemically modifying this scaffold—for example, by extending the rigid core or adding longer alkyl chains—it is possible to engineer derivatives with the specific elongated and anisotropic molecular shape required for liquid crystalline phases.
Dye Synthesis and Chromophores
Compounds containing aminophenol structures are well-established intermediates in the synthesis of dyes. uobaghdad.edu.iqorientjchem.org The molecular structure of this compound contains a chromophore , the part of the molecule responsible for its color, which is the conjugated system of the aromatic rings. nih.gov
Additionally, the molecule features auxochromes , specifically the hydroxyl (-OH) and amino (-NH-) groups. These groups can intensify or modify the color produced by the chromophore and are crucial for binding the dye to substrates. nih.gov The amino group can be chemically modified, for instance, through diazotization, to create azo dyes, a large and commercially important class of colorants. nih.gov Therefore, this compound serves as a versatile precursor for developing new dyes and functional chromophores. nih.gov
Mechanistic Insights into Biological Interactions
Molecular Interactions with Biological Targets
The specific binding of 2-{[(4-Ethylphenyl)amino]methyl}phenol to biological targets such as enzymes, proteins, and nucleic acids would be the primary determinant of its biological effects. The nature of these interactions is governed by the compound's three-dimensional structure, electronic properties, and the complementary features of the target's binding site.
For instance, studies on other phenolic compounds have shown inhibition of enzymes like cyclooxygenases (COX), lipoxygenases, and various protein kinases. The specific inhibitory profile of this compound would depend on the topology and amino acid composition of the enzyme's binding pocket.
Illustrative Data on Enzyme Inhibition:
| Enzyme Target | IC₅₀ (µM) | Type of Inhibition | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 15.2 | Competitive | Arg120, Tyr385, Ser530 |
| 5-Lipoxygenase (5-LOX) | 25.8 | Non-competitive | His367, His372, Ile406 |
The interaction of this compound with non-enzymatic proteins is also a critical aspect of its biological activity. These interactions can influence its pharmacokinetic properties, such as distribution and metabolism, and can also be the basis for its pharmacological effects. Techniques like fluorescence quenching, circular dichroism (CD) spectroscopy, and isothermal titration calorimetry (ITC) are commonly used to study these interactions.
Fluorescence quenching studies could reveal the binding affinity and the number of binding sites on a protein, such as human serum albumin (HSA), which is a major carrier protein in the blood. CD spectroscopy could provide insights into conformational changes in the protein upon binding of the compound.
Hypothetical Protein Binding Parameters:
| Protein | Binding Constant (Kₐ) (M⁻¹) | Number of Binding Sites (n) | Thermodynamic Parameter (ΔG) (kJ/mol) |
|---|---|---|---|
| Human Serum Albumin (HSA) | 2.5 x 10⁴ | ~1 | -25.1 |
Certain phenolic compounds have been shown to interact with DNA, which can lead to cytotoxic or mutagenic effects. The planar aromatic rings of this compound could potentially intercalate between the base pairs of the DNA double helix. Additionally, the functional groups could allow for groove binding. Spectroscopic techniques such as UV-Visible absorption, fluorescence, and circular dichroism, as well as viscosity measurements, are typically employed to investigate DNA binding.
The mode of binding can be inferred from these studies. For example, a significant increase in the viscosity of a DNA solution upon addition of the compound would suggest an intercalative binding mode.
Theoretical Approaches to Biological Activity
In the absence of extensive experimental data, computational methods provide a powerful means to predict and rationalize the biological activity of compounds like this compound. These theoretical approaches can offer insights into the molecule's intrinsic properties and its interactions with biological targets.
Quantum chemical calculations, often based on Density Functional Theory (DFT), can be used to determine the electronic properties of this compound. nih.gov These properties, in turn, can be correlated with its biological activity. Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) can provide valuable information.
A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. The MEP map can identify the electron-rich and electron-deficient regions of the molecule, which are potential sites for electrophilic and nucleophilic interactions, respectively.
Illustrative Quantum Chemical Parameters:
| Parameter | Value | Implication |
|---|---|---|
| HOMO Energy | -5.8 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.6 eV | Chemical reactivity and stability |
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or a protein. nih.govnih.gov This method can be used to identify potential biological targets for this compound and to elucidate the specific interactions that stabilize the ligand-receptor complex.
In a typical docking study, the 3D structure of the compound is placed into the binding site of a target protein, and various conformations are sampled. The resulting poses are then scored based on a scoring function that estimates the binding affinity. The results can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
Hypothetical Molecular Docking Results:
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| COX-2 | -8.5 | Arg120, Tyr385 | Hydrogen bond, Pi-Alkyl |
| Akt Kinase Domain | -9.2 | Lys179, Asp292 | Hydrogen bond, Hydrophobic |
Research into Potential Bioactivity Mechanisms for Analogs and Derivatives
The exploration of analogs and derivatives of the core structure, this compound, has opened avenues into understanding their potential biological interactions. Research into structurally similar compounds provides valuable mechanistic insights into how these molecules might exert antimicrobial, antioxidant, and enzyme-inhibiting effects.
Exploration of Antimicrobial Action Mechanisms
The antimicrobial activity of phenolic compounds and their derivatives, including aminophenol analogs, is a subject of significant research. The proposed mechanisms of action for these types of compounds are often multifaceted, targeting various cellular components of microorganisms. researchgate.net
One of the primary mechanisms by which phenolic compounds are thought to exert their antimicrobial effects is through the disruption of the microbial cell membrane. mdpi.com The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, altering its fluidity and permeability. This disruption can lead to the leakage of essential intracellular components, such as ions and ATP, ultimately resulting in cell death. mdpi.comnih.gov For instance, some phenolic compounds have been shown to cause conformational changes in membrane proteins and increase the permeability of the cytoplasmic membrane in bacteria like E. coli. nih.gov
Furthermore, the undissociated form of phenolic acids, which are structurally related to the phenol (B47542) moiety of the target compound, can diffuse across the cell membrane and then dissociate in the more alkaline cytoplasm. mdpi.com This acidification of the cytoplasm can disrupt cellular processes and contribute to the antimicrobial effect. mdpi.com Some studies have also suggested that these compounds can bind to microbial genomic DNA, interfering with replication and transcription. mdpi.com
A variety of polymer-based antimicrobial mechanisms have also been described, which can be relevant for derivatized forms of the core compound. These can include steric and electrostatic repulsion to prevent microbial adhesion, the release of biocidal agents, or direct contact-based eradication of microbes. mdpi.com
Table 1: Potential Antimicrobial Mechanisms of Phenolic and Aminophenol Analogs
| Mechanism | Description | Target Microorganisms |
| Membrane Disruption | Increased membrane permeability and fluidity, leading to leakage of cellular contents. nih.gov | Bacteria (e.g., Staphylococcus epidermidis, Pseudomonas aeruginosa) nih.gov |
| Cytoplasmic Acidification | Diffusion of undissociated phenolic acids across the membrane and subsequent dissociation, lowering intracellular pH. mdpi.com | Bacteria |
| DNA Binding | Interaction with microbial genomic DNA, inhibiting replication and other essential processes. mdpi.com | Bacteria |
| Enzyme Inhibition | Inhibition of essential microbial enzymes. | Broad-spectrum |
Investigation of Antioxidant Mechanisms
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. researchgate.netjscholarpublishers.com The antioxidant activity of analogs and derivatives of this compound would likely be rooted in the reactivity of the phenolic hydroxyl group. nih.gov
The primary mechanisms by which phenolic antioxidants neutralize free radicals are through hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). lp.edu.ua
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron around the aromatic ring, which makes it less reactive than the initial free radical. mdpi.com
Single Electron Transfer-Proton Transfer (SET-PT): This mechanism involves the transfer of an electron from the phenolic compound to the free radical, forming a radical cation and an anion. The radical cation can then deprotonate to form a phenoxyl radical. lp.edu.ua
The efficiency of a phenolic antioxidant is influenced by the stability of the resulting phenoxyl radical. researchgate.net Electron-donating groups on the aromatic ring can increase antioxidant activity by stabilizing the phenoxyl radical and lowering the bond dissociation enthalpy of the O-H bond. lp.edu.uaresearchgate.net Conversely, electron-withdrawing groups tend to decrease antioxidant activity. lp.edu.ua The position of substituents on the phenol ring also plays a crucial role in determining the antioxidant potential. lp.edu.ua
Some phenolic compounds can also exert their antioxidant effects by chelating metal ions, such as iron and copper, which can catalyze the formation of reactive oxygen species. mdpi.com Furthermore, they can modulate the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase and catalase. nih.gov
Table 2: Key Mechanisms of Antioxidant Action for Phenolic Analogs
| Mechanism | Description | Key Molecular Features |
| Hydrogen Atom Transfer (HAT) | Direct donation of a hydrogen atom from the phenolic hydroxyl group to a free radical. lp.edu.uamdpi.com | Phenolic -OH group |
| Single Electron Transfer-Proton Transfer (SET-PT) | Transfer of an electron to the free radical, followed by the loss of a proton from the resulting radical cation. lp.edu.ua | Aromatic ring system |
| Metal Chelation | Binding to pro-oxidant metal ions, preventing them from participating in free radical-generating reactions. mdpi.com | Hydroxyl groups |
| Enzyme Modulation | Influencing the activity of cellular antioxidant enzymes. nih.gov | Overall molecular structure |
Mechanisms of Enzyme Inhibition
The ability of phenolic compounds and their derivatives to inhibit various enzymes is a significant area of research. ajphs.comnih.gov The mechanisms of inhibition can be diverse, ranging from competitive and non-competitive inhibition to irreversible inactivation.
For analogs of this compound, the phenolic hydroxyl group and the aminomethyl side chain are likely to be key features in their interaction with enzymes. Phenolic compounds can inhibit enzymes by forming covalent bonds with nucleophilic amino acid residues in the enzyme's active site, such as the sulfhydryl groups of cysteine or the amino groups of lysine. nih.gov This can lead to a decrease in the enzyme's catalytic activity. nih.gov
Non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, also play a crucial role in enzyme inhibition. The aromatic rings of these compounds can fit into hydrophobic pockets within the enzyme, while the hydroxyl and amino groups can form hydrogen bonds with amino acid residues.
For instance, studies on various aminomethyl and alkoxymethyl derivatives have shown inhibitory effects against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase. nih.gov The inhibition kinetics can vary, with some compounds acting as non-competitive inhibitors, suggesting they bind to a site on the enzyme different from the active site. nih.gov Molecular docking studies can help to elucidate the specific binding modes of these inhibitors. nih.gov
The inhibition of enzymes involved in metabolic processes, such as α-amylase and α-glucosidase, has also been reported for polyphenolic extracts. mdpi.com This suggests that derivatives of the target compound could potentially interfere with carbohydrate metabolism. Similarly, inhibition of enzymes like pancreatic lipase, renin, and angiotensin-converting enzyme has been observed with some phenolic extracts, indicating a broad range of potential enzymatic targets. mdpi.com
Table 3: Potential Mechanisms of Enzyme Inhibition by Analogs and Derivatives
| Enzyme Target | Potential Mechanism of Inhibition | Relevant Structural Features |
| Cholinesterases (AChE, BChE) | Binding to the active site or allosteric sites, potentially through non-competitive inhibition. nih.gov | Aromatic rings, aminomethyl group |
| Carbonic Anhydrase | Interaction with the zinc ion in the active site. nih.gov | Functional groups capable of metal coordination |
| Metabolic Enzymes (e.g., α-glucosidase) | Non-competitive inhibition by binding to a site other than the substrate-binding site. nih.gov | Phenolic and amino moieties |
| Proteases (e.g., Trypsin) | Covalent modification of active site amino acid residues. nih.gov | Reactive phenolic groups |
Catalysis and Reaction Mechanism Studies
Role as Ligands in Catalytic Systems
Derivatives of 2-{[(4-Ethylphenyl)amino]methyl}phenol belong to the broader class of o-aminophenol-based ligands, which have a significant and growing impact on catalysis research. Their utility is extensive, covering areas such as homogeneous catalysis, small molecule activation, and polymerization reactions. The key to their function lies in the strong electronic coupling that can be established between the metal center and the coordinating ligand, which is essential for developing effective catalysts. derpharmachemica.comderpharmachemica.comresearchgate.net
Transition metal complexes incorporating aminophenol-based ligands are particularly noted for their application in cross-coupling reactions and oxidation catalysis. The ligand's structure allows it to act as a chelating agent, binding to the metal through the oxygen of the phenolic group and the nitrogen of the amino group. This chelation stabilizes the metal center and can be tailored by modifying the substituents on the aromatic rings to fine-tune the catalyst's activity and selectivity.
A critical feature of o-aminophenol ligands is their "redox non-innocence." This means the ligand itself can participate in redox reactions, acting as an electron reservoir. This property is crucial in catalytic cycles that involve changes in the oxidation state of the metal center, such as in oxidative addition and reductive elimination steps common in cross-coupling reactions. derpharmachemica.comderpharmachemica.com For example, cobalt complexes with redox-active amidophenolate ligands have been shown to facilitate reactions at first-row metal centers that typically require palladium, such as the Negishi cross-coupling reaction. derpharmachemica.com
In the realm of polymerization, related bis(arylimino)pyridine-cobalt(II) chloride complexes, when activated with methylaluminoxane (B55162) (MAO), have demonstrated high activity as catalysts for ethylene (B1197577) polymerization. The steric properties of the N-aryl ortho-substituents on the ligand directly influence the molecular weight and dispersity of the resulting polyethylene.
| Catalyst (Aryl Group) | Activity (x 106 g (PE) mol-1 (Co) h-1) | Mw (kg mol-1) | Mw/Mn |
|---|---|---|---|
| Co1 (2,6-dimethylphenyl) | 5.30 | 2.9 | 2.7 |
| Co2 (2,6-diethylphenyl) | 3.24 | 4.5 | 2.1 |
| Co3 (2,6-diisopropylphenyl) | 4.27 | 75.5 | 10.3 |
| Co4 (2,4,6-trimethylphenyl) | 5.66 | 3.5 | 1.8 |
| Co5 (2,6-diethyl-4-methylphenyl) | 4.86 | 10.9 | 2.4 |
Data sourced from studies on bis(imino)pyridine-cobalt ethylene polymerization catalysts. mdpi.com The activity was measured at 30 °C with MAO as an activator.
Furthermore, copper(II) complexes with aminophenol-related Schiff base ligands have been investigated for their ability to catalyze the aerobic oxidation of o-aminophenols to 2-aminophenoxazine-3-one, mimicking the function of the enzyme phenoxazinone synthase. rsc.orgijcce.ac.ir The catalytic efficiency in these systems is influenced by the specific structure of the ligand.
| Complex | Kcat/KM (M-1 s-1) |
|---|---|
| Complex 55 | 12 |
| Complex 56 | 16 |
| Complex 57 | 44 |
Data represents the catalytic efficiency of different copper complexes in mimicking phenoxazinone synthase activity. rsc.org
Investigation of Reaction Mechanisms Involving Compound Derivatives
The study of reaction mechanisms involving aminophenol-based ligands reveals their active participation beyond simply acting as a scaffold for the metal center. Their redox-active nature is a recurring theme in mechanistic discussions.
For instance, in a palladium-catalyzed C-H amination reaction, a proposed mechanism involves a single-electron transfer (SET) from the aminophenol-based ligand to the substrate. This process leads to the formation of an open-shell Pd-nitrene adduct. The reaction is facilitated by the ligand's ability to be conveniently oxidized to its iminosemiquinonate form. This is a notable case where the electron transfer originates from the ligand rather than the palladium center, which is more commonly associated with two-electron chemistry. derpharmachemica.com
The mechanism for the synthesis of related amino alkyl phenols has also been described. This transformation involves the initial formation of an imine intermediate, which is then followed by the addition of a phenol (B47542). The regioselectivity of the reaction, where the new carbon-carbon bond forms ortho to the hydroxyl group, is thought to be directed by hydrogen bond formation in the transition state. researchgate.net
Furthermore, in catalytic systems for the conversion of phenols to ethers, aminophenol derivatives can play a role in the activation of the phenol. The mechanism involves the catalyst facilitating the deprotonation of the phenol's hydroxyl group to form a more nucleophilic phenate. This phenate then reacts with the alkylating agent. The catalyst provides the active sites necessary for the cleavage of the O-H bond, which is a critical step in the reaction pathway. nih.gov
Emerging Research Directions and Future Perspectives
Advanced Synthetic Routes for Complex Architectures
While the fundamental synthesis of 2-{[(4-Ethylphenyl)amino]methyl}phenol is established, future research will likely focus on developing more intricate and diverse molecular architectures derived from this core structure. The development of organocatalytic cascade reactions, for example, presents a promising avenue for the asymmetric synthesis and diversification of privileged structures. These reactions could enable the construction of polycyclic structures with multiple stereogenic centers in a highly controlled manner.
Furthermore, diversity-oriented synthesis approaches are expected to be employed to generate libraries of related compounds. This will allow for the systematic exploration of the chemical space around the this compound scaffold, facilitating the discovery of molecules with optimized properties for specific applications. Methodologies such as multicomponent reactions, which allow for the efficient assembly of complex molecules from simple starting materials in a single step, will also be instrumental in this endeavor. The use of novel catalytic systems, including those based on earth-abundant metals, could also lead to more sustainable and cost-effective synthetic routes.
Application of Machine Learning in Compound Design and Prediction
The integration of artificial intelligence and machine learning (ML) is set to revolutionize the field of chemical and drug discovery. For this compound and its derivatives, ML algorithms can be trained on existing datasets of similar compounds to predict a wide range of properties, including biological activity, toxicity, and material characteristics. This predictive modeling can significantly accelerate the design-build-test-learn cycle by prioritizing the synthesis of compounds with the highest probability of success.
Deep learning models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be employed for de novo drug design, generating novel molecular structures with desired properties. These models learn the underlying patterns in chemical data to propose new molecules that are synthetically accessible and optimized for a specific biological target or material application. Furthermore, ML-driven retrosynthesis tools can aid chemists in planning efficient synthetic routes for these novel compounds. The application of these computational tools will undoubtedly lead to a more rapid and cost-effective exploration of the potential of this compound derivatives.
Below is a conceptual data table illustrating how machine learning models could be used to predict the biological activity of hypothetical derivatives of this compound.
| Derivative | Predicted IC₅₀ (µM) | Predicted Selectivity Index | Confidence Score |
| Derivative A | 0.54 | 15.2 | 0.92 |
| Derivative B | 1.23 | 8.7 | 0.88 |
| Derivative C | 0.89 | 12.1 | 0.95 |
| Derivative D | 2.51 | 5.4 | 0.85 |
This table is for illustrative purposes only and does not represent actual experimental data.
Development of Novel Functional Materials
The inherent chemical functionalities of this compound, namely the phenolic hydroxyl group and the secondary amine, make it an attractive building block for the development of novel functional materials. Research in this area is expected to focus on the synthesis of polymers and composites with tailored properties. For instance, the principles of phenol-amine chemistry can be harnessed to create bio-inspired adhesives and coatings.
Furthermore, the incorporation of this compound into polymer backbones could lead to materials with enhanced thermal stability, flame retardancy, or specific surface properties. Phenolic resins, known for their robustness, could be modified with this compound to introduce new functionalities. The development of porous organic polymers incorporating this moiety could also be explored for applications in gas capture and separation. The ability to tune the chemical structure of the monomer will allow for precise control over the macroscopic properties of the resulting materials, opening up possibilities in areas ranging from advanced composites to smart materials.
Exploration of New Biological Interaction Pathways
While initial studies may have focused on specific biological targets, future research will likely delve into a broader exploration of the biological interaction pathways of this compound and its derivatives. Understanding the non-covalent interactions of these small molecules with biological macromolecules, such as DNA and proteins, is a key area of interest. Techniques like molecular docking and molecular dynamics simulations can provide insights into the binding modes and affinities of these compounds with various biological targets.
This exploration could uncover novel mechanisms of action and identify new therapeutic applications. For example, investigating the interaction of these compounds with different enzyme families or receptor types could reveal unexpected biological activities. Furthermore, studies on the structure-activity relationships (SAR) of a library of derivatives will be crucial in identifying the key molecular features responsible for specific biological effects. This knowledge will be invaluable for the rational design of new and more potent therapeutic agents.
The following table outlines potential biological targets and the predicted binding affinities for hypothetical derivatives of this compound, which could be investigated in future studies.
| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |
| Derivative E | Kinase X | -9.8 | Oncology |
| Derivative F | Protease Y | -8.5 | Antiviral |
| Derivative G | GPCR Z | -10.2 | Neurology |
| Derivative H | Ion Channel A | -9.1 | Cardiology |
This table is for illustrative purposes only and does not represent actual experimental data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
